molecular formula C11H12Cl2O2 B1410180 Ethyl 4,5-dichloro-2-methylphenylacetate CAS No. 1806367-54-3

Ethyl 4,5-dichloro-2-methylphenylacetate

Cat. No.: B1410180
CAS No.: 1806367-54-3
M. Wt: 247.11 g/mol
InChI Key: ROZKWJHDCFCYCW-UHFFFAOYSA-N
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Description

Ethyl 4,5-dichloro-2-methylphenylacetate is an organic compound with the molecular formula C11H12Cl2O2 It is a derivative of phenylacetate, where the phenyl ring is substituted with two chlorine atoms at the 4 and 5 positions and a methyl group at the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4,5-dichloro-2-methylphenylacetate typically involves the esterification of 4,5-dichloro-2-methylphenylacetic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The general reaction scheme is as follows:

4,5-dichloro-2-methylphenylacetic acid+ethanolH2SO4Ethyl 4,5-dichloro-2-methylphenylacetate+H2O\text{4,5-dichloro-2-methylphenylacetic acid} + \text{ethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{H}_2\text{O} 4,5-dichloro-2-methylphenylacetic acid+ethanolH2​SO4​​Ethyl 4,5-dichloro-2-methylphenylacetate+H2​O

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,5-dichloro-2-methylphenylacetate can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The ester can be reduced to the corresponding alcohol.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products

    Oxidation: 4,5-dichloro-2-methylphenylacetic acid.

    Reduction: 4,5-dichloro-2-methylphenylethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4,5-dichloro-2-methylphenylacetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 4,5-dichloro-2-methylphenylacetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically involve binding to active sites or altering the conformation of proteins.

Comparison with Similar Compounds

Ethyl 4,5-dichloro-2-methylphenylacetate can be compared with other phenylacetate derivatives such as:

  • Ethyl 2-chlorophenylacetate
  • Ethyl 3-chlorophenylacetate
  • Ethyl 4-chlorophenylacetate

Uniqueness

The presence of two chlorine atoms and a methyl group on the phenyl ring of this compound makes it unique compared to other phenylacetate derivatives. These substitutions can significantly alter its chemical reactivity and biological activity, making it a valuable compound for specific applications.

Properties

IUPAC Name

ethyl 2-(4,5-dichloro-2-methylphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12Cl2O2/c1-3-15-11(14)6-8-5-10(13)9(12)4-7(8)2/h4-5H,3,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROZKWJHDCFCYCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC(=C(C=C1C)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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